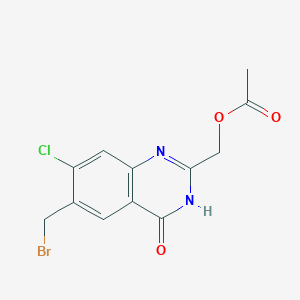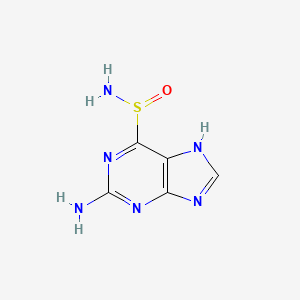
2-Aminopurine-6-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopurine-6-sulfinamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopurine-6-sulfinamide typically involves the oxidation of 2-Amino-9H-purine-6-sulfenamide. One common method uses selective and moderate oxidants such as m-chloroperoxybenzoic acid (m-CPBA) to achieve this transformation . The reaction conditions usually involve the use of one equivalent of m-CPBA, resulting in a yield of approximately 50% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary depending on the groups attached to them, with primary amines being highly reactive and secondary amines showing lower reactivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminopurine-6-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: As mentioned earlier, m-chloroperoxybenzoic acid (m-CPBA) is commonly used as an oxidant.
Substitution: The compound can undergo substitution reactions where the sulfinamide group can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Amino-9H-purine-6-sulfenamide yields this compound .
Aplicaciones Científicas De Investigación
2-Aminopurine-6-sulfinamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Aminopurine-6-sulfinamide involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound has been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and cytochrome c genes . This indicates the involvement of the intrinsic mitochondrial pathway in the induction of apoptosis .
Comparación Con Compuestos Similares
- 2-Amino-9H-purine-6-sulfenamide
- 2-Amino-9H-purine-6-sulfonamide
- 6-Morpholino-9H-purine derivatives
Comparison: 2-Aminopurine-6-sulfinamide is unique due to its specific sulfinamide functional group, which imparts distinct chemical and biological properties compared to its sulfenamide and sulfonamide counterparts . For example, the sulfinamide group provides a different reactivity profile and potential for forming hydrogen bonds, which can influence its interactions with biological targets .
Propiedades
Fórmula molecular |
C5H6N6OS |
|---|---|
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
2-amino-7H-purine-6-sulfinamide |
InChI |
InChI=1S/C5H6N6OS/c6-5-10-3-2(8-1-9-3)4(11-5)13(7)12/h1H,7H2,(H3,6,8,9,10,11) |
Clave InChI |
NAMNWUKDCSOQJR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NC(=N2)N)S(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
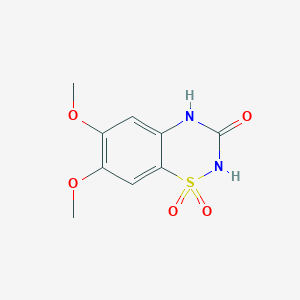
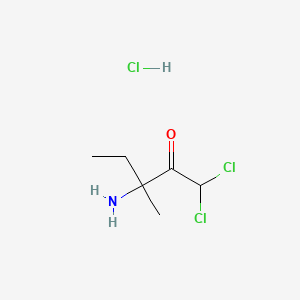

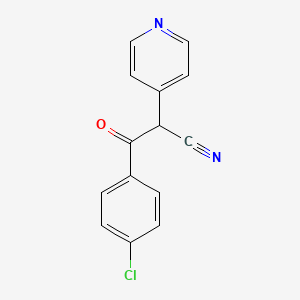
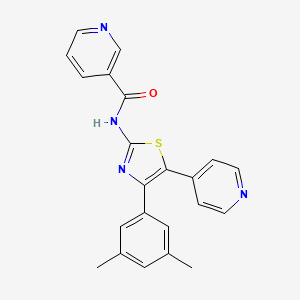

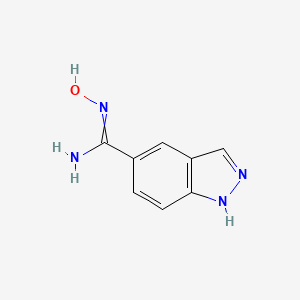
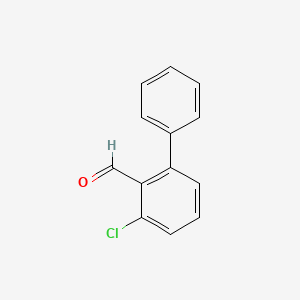
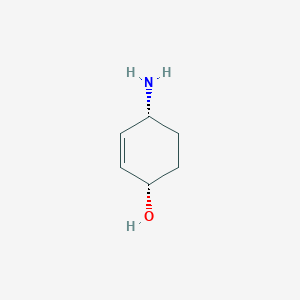
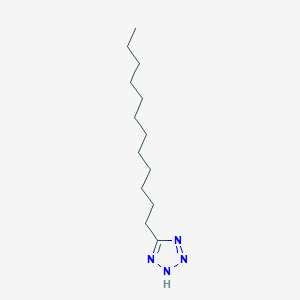
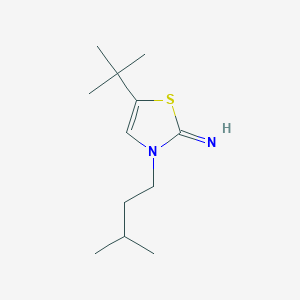
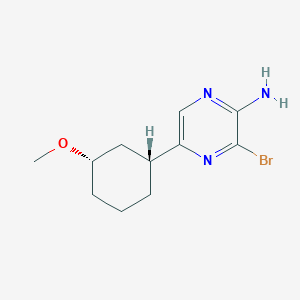
![3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester](/img/structure/B8410840.png)
